N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-19(15-7-3-2-4-8-15)18(23)14-20-13-16(9-10-17(20)22)26(24,25)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGUVTJZFLAFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyridine intermediates, followed by the introduction of the sulfonyl group. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and adjust reaction conditions in real-time.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives.
Scientific Research Applications
N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly for its ability to modulate specific biological pathways.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with two classes of molecules:
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (): Core structure: Pyrrolidine ring with a 5-oxo group and acetamide side chain. Key differences: The target compound replaces the propyl and aminothioxomethyl groups with a dihydropyridinone ring and pyrrolidine sulfonyl moiety. This substitution likely enhances solubility and sulfonamide-mediated target binding . Molecular weight: The analog has a lower molecular weight (243.33 g/mol) compared to the target compound (estimated ~380–400 g/mol based on its formula).
Pharmacopeial Forum Compounds (): Examples include (R)- and (S)-isomers of complex amides with phenoxyacetamido, hydroxy, and tetrahydropyrimidinone groups. Common features: Acetamide backbone and heterocyclic systems (e.g., tetrahydropyrimidinone vs. dihydropyridinone). Divergence: The target compound lacks aromatic phenoxy groups but incorporates a sulfonyl group, which may confer distinct electronic and steric properties for receptor interactions .
Molecular Properties and Bioactivity Trends
Research Findings and Mechanistic Insights
- Sulfonyl Group Impact: The pyrrolidine sulfonyl group in the target compound may enhance hydrogen bonding and electrostatic interactions with biological targets compared to non-sulfonylated analogs. This is consistent with sulfonamides’ role in drugs like Celecoxib .
- Dihydropyridinone vs.
Biological Activity
N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A pyrrolidine ring
- A sulfonyl group
- A dihydropyridine moiety
These structural features contribute to its reactivity and biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been noted for its potential role in modulating glutamatergic neurotransmission, which is crucial in neurological conditions .
Antitumor Activity
Research has indicated that derivatives of similar compounds exhibit significant antitumor properties. For example, compounds with similar dihydropyridine structures have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific antitumor activity of this compound remains to be fully elucidated but suggests potential in cancer therapeutics.
Neuroprotective Effects
The compound's ability to interact with glutamate receptors suggests potential neuroprotective effects. Dysfunction in glutamatergic neurotransmission is implicated in various neurological disorders such as epilepsy and Alzheimer's disease. Compounds that modulate these pathways could offer therapeutic benefits .
Case Studies and Experimental Data
Several studies have investigated the biological effects of related compounds:
- Antitumor Studies : In vitro studies demonstrated that certain dihydropyridine derivatives inhibited the growth of breast cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
- Neuropharmacological Investigations : Compounds with similar structures were tested for their effects on AMPA receptors, demonstrating significant activity in reducing calcium influx associated with excitotoxicity, a common pathway in neurodegenerative diseases .
- Enzymatic Interactions : The compound's sulfonyl group may facilitate interactions with various enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| N-cyclohexyl-N-methyl-2-(2-oxo-5-(pyrrolidin-1-sulfonyl)pyridin-1(2H)-yl)acetamide | Similar dihydropyridine structure | Antitumor activity |
| N-Methyl-2-[4-oxo-7-(pyrrolidine-1-sulfonyl)-2,3,4,5-tetrahydrobenzothiazepin] | Related sulfonamide | Neuroprotective effects |
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds.
Q & A
Q. What are the critical steps in synthesizing N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine moiety, coupling of the dihydropyridinone core, and final acetamide formation. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency during coupling steps .
- Catalysts : Palladium-based catalysts may improve cross-coupling reactions, while bases like K₂CO₃ control pH for amide bond formation .
- Temperature control : Moderate temperatures (60–80°C) prevent decomposition of thermally sensitive intermediates . Yield and purity are validated via NMR and mass spectrometry .
Q. How should researchers characterize the structural and purity profile of this compound?
Methodological characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms sulfonamide and acetamide linkages .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .
- HPLC : Reverse-phase chromatography assesses purity (>95% threshold for biological assays) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screens should focus on:
- Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays .
- Cellular cytotoxicity : MTT assays on relevant cell lines (e.g., cancer or microbial models) to establish IC₅₀ values . Computational docking (e.g., AutoDock Vina) predicts binding affinities to prioritize targets .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (pH, temperature, cell passage number) .
- Metabolite profiling : LC-MS identifies degradation products or active metabolites that may influence results .
- Structural analogs : Compare activity of derivatives to isolate the role of the pyrrolidine-sulfonyl group .
Q. What computational approaches are effective in elucidating the compound’s mechanism of action?
Advanced methods include:
- Molecular Dynamics (MD) Simulations : Assess binding stability of the sulfonamide group with target proteins (e.g., over 100 ns trajectories) .
- Quantum Mechanical (QM) Calculations : Map electron density around the dihydropyridinone ring to predict reactivity sites .
- Machine Learning : Train models on sulfonamide bioactivity databases to predict off-target interactions .
Q. What strategies are recommended for structural modification to enhance pharmacokinetic properties?
- Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -NH₂) to the phenylacetamide moiety or use co-solvents (e.g., cyclodextrins) .
- Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) to reduce hepatic clearance .
- Toxicity mitigation : Replace the pyrrolidine ring with azetidine to lower off-target effects while retaining sulfonamide activity .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR)?
SAR studies require:
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., varying sulfonyl groups or aryl rings) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) via 3D-QSAR models .
- High-throughput screening : Test analogs against a panel of 100+ targets to uncover polypharmacology .
Q. What advanced analytical techniques resolve stability issues under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions, followed by LC-MS to identify degradation pathways .
- Solid-state NMR : Monitor crystallinity changes impacting shelf-life .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to predict long-term stability .
Methodological Considerations
Q. How should researchers optimize reaction parameters for scale-up synthesis?
Use Design of Experiments (DoE) to statistically optimize variables:
Q. What in silico tools predict toxicity and ADMET properties early in development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
